molecular formula C11H12N2O2 B2880307 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol CAS No. 1344247-38-6

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Cat. No.: B2880307
CAS No.: 1344247-38-6
M. Wt: 204.229
InChI Key: HXDISUFYLUUTLD-UHFFFAOYSA-N
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Description

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features a benzoxazole ring fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a suitable pyrrolidine derivative under specific conditions to form the desired benzoxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol is unique due to its specific combination of a benzoxazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDISUFYLUUTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 5.1 mL (44.6 mmol) of 2-chlorobenzoxazole in 35 mL of THF at 0° C. was added 4.28 g (49.0 mmol, 1.1 equiv.) of (R)-3-hydroxypyrrolidine and 4.42 mL (32 mmol, 0.72 equiv.) of triethylamine. The resulting solution was stirred 12 h at RT, the precipitate was filtered, washed with THF (3×5 mL), and the filtrate concentrated in vacuo. Purification by silica gel flash column chromatography using hexane/EtOAc 1/1 to EtOAc as eluent afforded 3.74 g of the title compound: low resolution MS (ESP) m/e 205 (MH+).
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
4.42 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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